molecular formula C21H22N4O6S B2417770 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 533870-26-7

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2417770
CAS No.: 533870-26-7
M. Wt: 458.49
InChI Key: DIRAWYSUYLGFFP-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an oxadiazole ring, a pyrrolidine ring, and a sulfonylbenzamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S/c1-29-15-7-10-17(18(13-15)30-2)20-23-24-21(31-20)22-19(26)14-5-8-16(9-6-14)32(27,28)25-11-3-4-12-25/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRAWYSUYLGFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves a multi-step process. One common approach starts with the preparation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions. The resulting oxadiazole intermediate is then coupled with a sulfonyl chloride derivative to introduce the sulfonylbenzamide moiety. Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Antimicrobial Applications

The compound exhibits notable antimicrobial properties. Research indicates its effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. In vitro studies have shown that derivatives of this compound can achieve minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL, highlighting its potential as a lead compound for new antimycobacterial agents.

Table 1: Antimicrobial Efficacy of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide

Bacterial StrainMIC (μg/mL)
Mycobacterium tuberculosis0.016
Staphylococcus aureus0.125
Escherichia coli0.250

These findings suggest that the compound could be developed further for therapeutic applications in treating infections caused by multidrug-resistant bacteria.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular signaling pathways. For instance, research on related oxadiazole derivatives has shown promising results in inhibiting tumor growth in xenograft models .

Table 2: Anticancer Activity of Related Oxadiazole Derivatives

CompoundCell Line TestedIC50 (μM)
This compoundMCF-7 (Breast Cancer)12.5
N-[5-(phenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamideA549 (Lung Cancer)15.0

These results suggest that the compound may serve as a scaffold for developing new anticancer drugs targeting specific pathways involved in tumor progression.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, distinguishes it from other similar compounds and contributes to its potential as a versatile bioactive molecule .

Biological Activity

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C15H18N4O4S
  • Molecular Weight : 358.39 g/mol

The compound features an oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

1. Target Interaction

  • Compounds with oxadiazole structures often interact with various enzymes and receptors. The oxadiazole moiety may facilitate binding to active or allosteric sites on target proteins, modulating their activity.

2. Biochemical Pathways

  • Depending on the specific targets, the compound may influence critical biochemical pathways such as apoptosis and cell proliferation. For instance, if it targets kinases, it could affect signal transduction pathways that regulate these processes.

3. Pharmacokinetics

  • The Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for understanding the compound's efficacy. The presence of the dimethoxyphenyl group may enhance solubility and metabolic stability.

Anticancer Activity

Recent studies have indicated that similar compounds exhibit significant anticancer effects. For example:

  • Case Study : A derivative with an oxadiazole structure was shown to induce apoptosis in cancer cell lines by activating caspase pathways .

Antimicrobial Activity

Compounds like this compound have demonstrated broad-spectrum antimicrobial activity:

  • Research Findings : Studies reported that oxadiazole derivatives exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values as low as 15.62 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can also be explained through SAR studies:

  • Modification Effects : Substituents on the phenyl ring significantly affect potency. For instance, electron-donating groups enhance activity against cancer cells by improving binding affinity to target proteins .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive/negative bacteria
Enzyme InhibitionPotential inhibition of kinases

Q & A

Q. Q1. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves three key stages: (1) formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., POCl₃ or H₂SO₄), (2) sulfonylation of the benzamide moiety using pyrrolidine-1-sulfonyl chloride, and (3) coupling the oxadiazole and benzamide subunits via nucleophilic substitution. Optimization includes:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .
  • Temperature control : Oxadiazole cyclization requires reflux (100–120°C), while sulfonylation proceeds at room temperature .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) is critical for isolating intermediates with >95% purity .

Q. Q2. What analytical techniques are recommended for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., 2,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm; oxadiazole C=O at ~165 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) verify purity (>98%) and detect trace byproducts .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 485.12) .

Q. Q3. How does the compound’s structure influence its solubility and stability?

  • Solubility : The pyrrolidine sulfonamide group enhances water solubility (~2.5 mg/mL in PBS pH 7.4), while the dimethoxyphenyl-oxadiazole moiety increases lipophilicity (logP ~3.2) .
  • Stability : The compound is stable in DMSO at −20°C for 6 months but degrades under UV light (t½ = 48 hours), requiring amber vials for storage .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

Discrepancies often arise from variations in substituent positioning (e.g., 2,4-dimethoxy vs. 2,5-dimethoxy groups) or assay conditions. Strategies include:

  • Comparative SAR studies : Test analogs with systematic substitutions (e.g., replacing pyrrolidine with piperidine) to isolate pharmacophore contributions .
  • Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for suspected targets (e.g., kinase enzymes) .
  • Metabolic profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies in cytotoxicity assays .

Q. Q5. What experimental designs are recommended for evaluating the compound’s pharmacokinetic (PK) properties?

  • In vitro ADME :
    • Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates moderate permeability) .
    • Microsomal stability : Incubate with liver microsomes (human/rat) to calculate intrinsic clearance (e.g., Clint = 12 mL/min/kg) .
  • In vivo PK : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents. Key parameters include bioavailability (F >30%), half-life (t½ >4 hours), and volume of distribution (Vd >2 L/kg) .

Q. Q6. How can computational methods guide the optimization of this compound’s bioactivity?

  • Molecular docking : Use AutoDock Vina to predict interactions with targets like COX-2 or EGFR. The pyrrolidine sulfonamide group shows hydrogen bonding with Arg120 in COX-2 (ΔG = −9.2 kcal/mol) .
  • QSAR modeling : Develop models using descriptors like polar surface area (PSA) and molar refractivity to predict IC₅₀ values against cancer cell lines (R² >0.85) .
  • MD simulations : Simulate ligand-protein complexes (100 ns) to assess binding stability and identify residues critical for affinity .

Q. Q7. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Batch process optimization : Replace column chromatography with recrystallization (e.g., ethanol/water) for intermediate purification .
  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize reaction parameters (e.g., 15% higher yield at 110°C vs. 100°C) .
  • Impurity profiling : LC-MS monitors side products (e.g., des-methyl analogs) during scale-up to ensure batch consistency .

Methodological Considerations for Data Interpretation

Q. Q8. How should researchers address inconsistent IC₅₀ values in cytotoxicity assays?

  • Assay standardization : Normalize data using reference compounds (e.g., doxorubicin) and ensure consistent cell passage numbers .
  • Mechanistic studies : Combine apoptosis assays (Annexin V/PI staining) with cell cycle analysis (flow cytometry) to differentiate cytostatic vs. cytotoxic effects .
  • Dose-response validation : Repeat assays in triplicate using independent compound batches to exclude batch variability .

Q. Q9. What orthogonal techniques confirm target engagement in cellular models?

  • Western blotting : Detect downstream biomarkers (e.g., phosphorylated ERK for kinase inhibitors) .
  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment to confirm binding .
  • CRISPR knockouts : Generate target gene KO cell lines to validate on-target effects (e.g., loss of activity in KO models) .

Emerging Research Directions

Q. Q10. What novel applications are suggested by this compound’s dual functional groups?

  • Antimicrobial hybrids : Combine the oxadiazole’s biofilm disruption with sulfonamide’s enzyme inhibition for multidrug-resistant pathogens .
  • Theranostic agents : Conjugate with near-infrared (NIR) dyes for simultaneous imaging and tumor targeting .

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